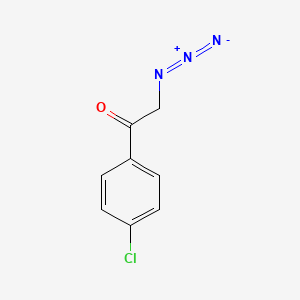

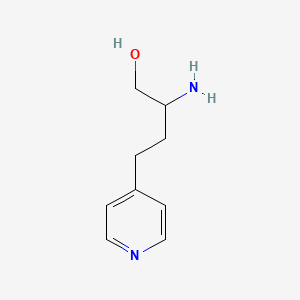

![molecular formula C26H28N4O2S B2524459 3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea CAS No. 686751-14-4](/img/structure/B2524459.png)

3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea" is a thiourea derivative, which is a class of compounds known for their potential biological activities. Thiourea derivatives have been synthesized and studied for various applications, including their interactions with DNA and cytotoxicity against cancer cell lines. The papers provided discuss related thiourea compounds and their properties, which can offer insights into the behavior of the compound .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, the synthesis of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was achieved by reacting the appropriate amine and isothiocyanate, followed by characterization using techniques such as FT-IR, NMR, and mass spectrometry . Similarly, the synthesis of pyridine-based heterocycles was performed using an amino ester as a starting material, reacting with phenylisothiocyanate . These methods could be adapted for the synthesis of the compound , with the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by a syn-anti-conformation around the sulfur atom. This conformation has been observed in related compounds through computational quantum chemical studies and X-ray crystallography . The molecular docking of these compounds with DNA has shown interactions with specific nucleotides, indicating a potential mechanism for biological activity .

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, including cyclization to form different heterocyclic compounds. For instance, the reaction of a thiourea derivative with different conditions led to the formation of pyridothienopyrimidine derivatives . These reactions are influenced by the substituents on the thiourea and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as chemical potential, hardness, ionization, and electron affinity, can be studied using computational methods like Density Functional Theory (DFT) . These properties are crucial for understanding the reactivity and stability of the compound. Additionally, the DNA-binding affinity and cytotoxicity against various cell lines are important properties that have been experimentally determined for related compounds, providing a basis for predicting the behavior of the compound .

Scientific Research Applications

Thiourea and Its Derivatives in Scientific Research

Thiourea and its derivatives have been explored in various scientific fields due to their unique chemical properties. These applications span from material science to biological studies, showcasing the versatility of thiourea-based compounds.

Coordination Chemistry and Biological Applications

Thiourea derivatives act as ligands in coordination chemistry, impacting both the synthesis of novel metal complexes and their potential biological activities. These complexes have been studied for their pharmacological properties, including antitumor, antimicrobial, and antiviral activities. The coordination with metals can significantly enhance these properties, making thiourea derivatives valuable in medicinal chemistry (Saeed, Erben, & Flörke, 2014).

Chemosensors

Thiourea derivatives have been employed as chemosensors due to their ability to form hydrogen bonds and interact with various analytes. These chemosensors are designed for the detection of ions and molecules, demonstrating high sensitivity and selectivity. The applications include environmental monitoring, food safety, and clinical diagnostics, highlighting the importance of thiourea-based chemosensors in analytical chemistry (Khan et al., 2020; Al-Saidi & Khan, 2022).

Environmental Remediation

Research has also explored the role of thiourea and its derivatives in environmental remediation, particularly in the degradation of pollutants. For example, microbial catabolism involving thiourea derivatives can effectively degrade certain herbicides, indicating the potential of these compounds in bioremediation strategies (Zhou et al., 2018).

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-21(22-8-4-5-9-23(22)28-18)12-14-30(17-19-7-6-13-27-16-19)26(33)29-24-15-20(31-2)10-11-25(24)32-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECCZADXVNKJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

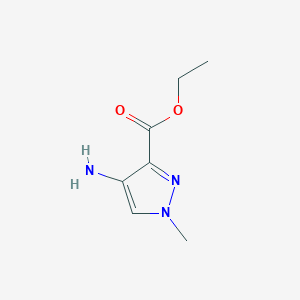

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)

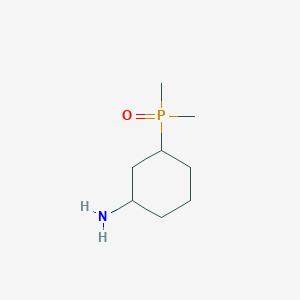

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

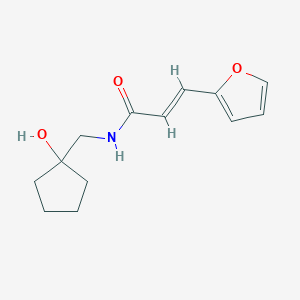

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)